molecular formula C18H20O3 B14333360 4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl CAS No. 102534-41-8

4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl

Cat. No.: B14333360
CAS No.: 102534-41-8
M. Wt: 284.3 g/mol
InChI Key: UTTZZSNRTDQICF-UHFFFAOYSA-N
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Description

4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, alkanes, and partially reduced biphenyl derivatives.

    Substitution: Halogenated biphenyls, amino biphenyls, and thiolated biphenyls.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4’-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1’-biphenyl is unique due to its biphenyl core and the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

102534-41-8

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1-methoxy-4-[4-(2-prop-1-enoxyethoxy)phenyl]benzene

InChI

InChI=1S/C18H20O3/c1-3-12-20-13-14-21-18-10-6-16(7-11-18)15-4-8-17(19-2)9-5-15/h3-12H,13-14H2,1-2H3

InChI Key

UTTZZSNRTDQICF-UHFFFAOYSA-N

Canonical SMILES

CC=COCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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